
7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
描述
7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a xanthine derivative that has been used for various purposes in the medical field. It is a bronchodilator that is commonly used to treat respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). In addition, theophylline has also been studied for its potential therapeutic effects in other medical conditions, such as cardiovascular diseases and neurological disorders.
作用机制
Theophylline exerts its pharmacological effects through multiple mechanisms of action. It inhibits phosphodiesterase (PDE) enzymes, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in smooth muscle relaxation, which leads to bronchodilation and vasodilation. Theophylline also inhibits adenosine receptors, which leads to the release of epinephrine and norepinephrine, resulting in increased heart rate and cardiac output. Finally, 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects in various medical conditions.
Biochemical and Physiological Effects:
Theophylline has various biochemical and physiological effects on the body. It increases heart rate and cardiac output, which can lead to tachycardia and arrhythmias at high doses. It also relaxes smooth muscle, which leads to bronchodilation and vasodilation. Theophylline has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in respiratory diseases. It also has antioxidant effects, which may contribute to its potential therapeutic effects in neurological disorders.
实验室实验的优点和局限性
Theophylline has several advantages and limitations for lab experiments. It is a well-studied compound that has been extensively characterized in terms of its pharmacological effects and mechanisms of action. It is also relatively inexpensive and widely available. However, 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has a narrow therapeutic window, which means that it can be toxic at high doses. It also has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
未来方向
There are several future directions for research on 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of new formulations and delivery methods that can improve its pharmacokinetics and reduce its potential side effects. Another area of research is the identification of new therapeutic applications for 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, particularly in neurological disorders. Finally, there is a need for further research on the mechanisms of action of 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, particularly in terms of its antioxidant and anti-inflammatory effects.
科学研究应用
Theophylline has been extensively studied for its potential therapeutic effects in various medical conditions. In respiratory diseases, 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to improve lung function, reduce airway inflammation, and enhance the effectiveness of other bronchodilators. In addition, 7-ethyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has also been studied for its potential therapeutic effects in cardiovascular diseases, such as heart failure and hypertension. It has been shown to improve cardiac function, reduce pulmonary hypertension, and enhance blood flow to the heart. Theophylline has also been studied for its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function, reduce oxidative stress, and enhance neuroprotection.
属性
IUPAC Name |
7-ethyl-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-4-19-9-10(16(2)13(21)17(3)11(9)20)15-12(19)18-7-5-14-6-8-18/h14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHJLJJGGYZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843061.png)
![N-(2-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4843069.png)
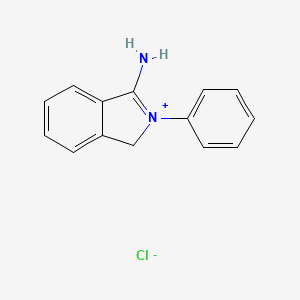

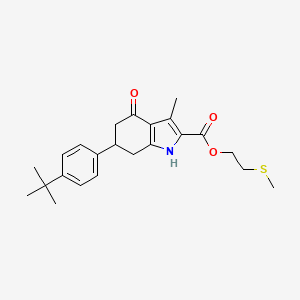
![2-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843098.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B4843100.png)
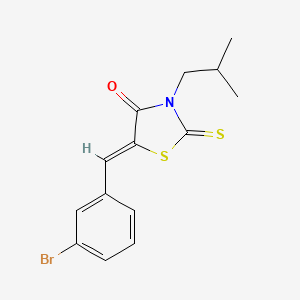
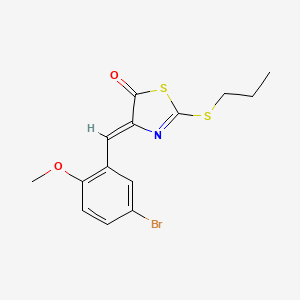
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide](/img/structure/B4843136.png)
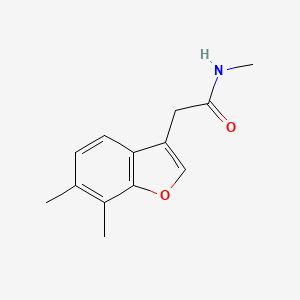
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4843144.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4843146.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide](/img/structure/B4843154.png)